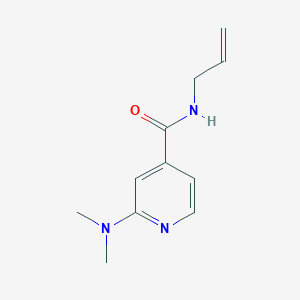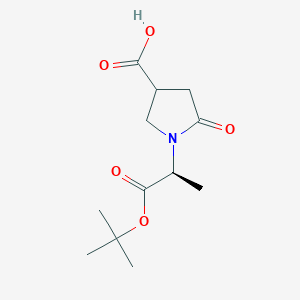
1-((S)-1-(tert-Butoxy)-1-oxopropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(S)-1-(tert-Butoxy)-1-oxo-2-propyl]-5-oxopyrrolidine-3-carboxylic Acid is an organic compound that features a tert-butoxy group, a propyl chain, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(S)-1-(tert-Butoxy)-1-oxo-2-propyl]-5-oxopyrrolidine-3-carboxylic Acid can be achieved through several methods. One common approach involves the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . This method is preferred due to its versatility and efficiency compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(S)-1-(tert-Butoxy)-1-oxo-2-propyl]-5-oxopyrrolidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-[(S)-1-(tert-Butoxy)-1-oxo-2-propyl]-5-oxopyrrolidine-3-carboxylic Acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(S)-1-(tert-Butoxy)-1-oxo-2-propyl]-5-oxopyrrolidine-3-carboxylic Acid involves its interaction with molecular targets and pathways within biological systems. The tert-butoxy group and pyrrolidine ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butoxycarbonyl group and are used in peptide synthesis.
Pinacol boronic esters: These compounds are valuable building blocks in organic synthesis and share similar reactivity patterns.
Uniqueness
1-[(S)-1-(tert-Butoxy)-1-oxo-2-propyl]-5-oxopyrrolidine-3-carboxylic Acid is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C12H19NO5 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
1-[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-7(11(17)18-12(2,3)4)13-6-8(10(15)16)5-9(13)14/h7-8H,5-6H2,1-4H3,(H,15,16)/t7-,8?/m0/s1 |
InChI Key |
HOBBYYJXGLOEGT-JAMMHHFISA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)(C)C)N1CC(CC1=O)C(=O)O |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N1CC(CC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B14894253.png)
![3,7-Bis(phenylethynyl)dibenzo[b,d]furan](/img/structure/B14894257.png)
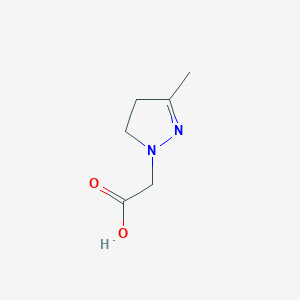
![2-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14894282.png)
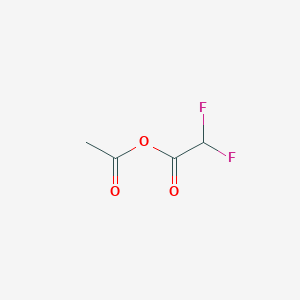
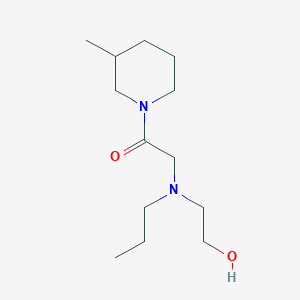
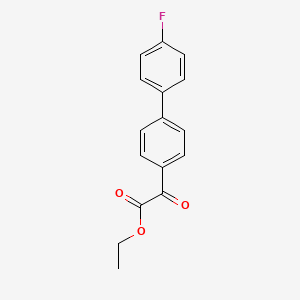
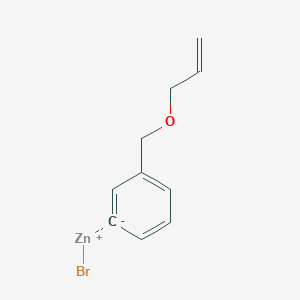
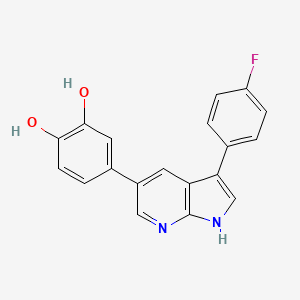
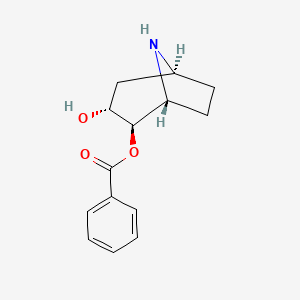
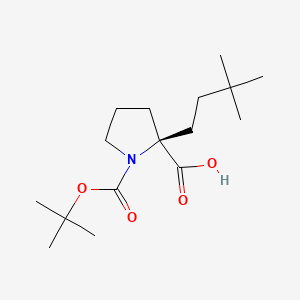
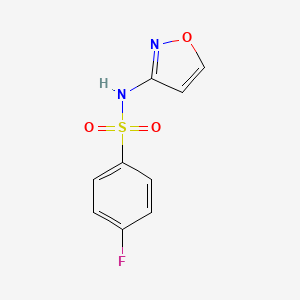
![2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14894350.png)
